Tectoquinone

Description

2-Methylanthraquinone has been reported in Camellia sinensis, Rhinacanthus nasutus, and other organisms with data available.

form Morinda officinalis How.

Structure

3D Structure

Properties

IUPAC Name |

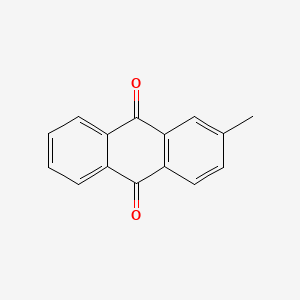

2-methylanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O2/c1-9-6-7-12-13(8-9)15(17)11-5-3-2-4-10(11)14(12)16/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJWGQARXZDRHCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5041439 | |

| Record name | 2-Methylanthraquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5041439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84-54-8 | |

| Record name | 2-Methylanthraquinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84-54-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylanthraquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000084548 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methylanthraquinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=607 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9,10-Anthracenedione, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methylanthraquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5041439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylanthraquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.399 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYLANTHRAQUINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q9P233HWAJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Tectoquinone Biosynthesis Pathway in Tectona grandis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tectoquinone (2-methylanthraquinone), a key secondary metabolite found in the heartwood of teak (Tectona grandis), is renowned for its contribution to the wood's exceptional durability and resistance to pests and decay. Beyond its role in wood preservation, this compound and its derivatives have garnered significant interest in the pharmaceutical industry for their diverse bioactive properties, including antifungal, termiticidal, and potential anticancer activities. Understanding the biosynthetic pathway of this compound is paramount for harnessing its full potential, enabling metabolic engineering approaches to enhance its production and facilitating the discovery of novel enzymatic targets for drug development. This technical guide provides an in-depth exploration of the putative this compound biosynthesis pathway in Tectona grandis, integrating current knowledge from related pathways in other organisms. It details the probable enzymatic steps, key intermediates, and presents a compilation of available quantitative data. Furthermore, this guide outlines relevant experimental protocols for the extraction, quantification, and enzymatic analysis of the compounds involved in this critical metabolic route.

The Putative this compound Biosynthesis Pathway

The biosynthesis of this compound in Tectona grandis is proposed to proceed via the shikimate pathway , a well-established route for the production of aromatic compounds in plants, bacteria, and fungi. While the specific enzymes in T. grandis have yet to be fully characterized, the pathway can be inferred from the biosynthesis of structurally similar anthraquinones in other plant species and the menaquinone (Vitamin K2) pathway in bacteria.

The pathway initiates from primary metabolism, utilizing precursors from glycolysis and the pentose phosphate pathway, and proceeds through chorismate, a critical branch-point intermediate. From chorismate, a series of enzymatic reactions leads to the formation of the core anthraquinone structure, which is subsequently methylated to yield this compound.

From Primary Metabolism to Chorismate

The initial steps of the pathway leading to chorismate are conserved across organisms possessing the shikimate pathway.

-

Step 1: Condensation of Phosphoenolpyruvate (PEP) and Erythrose 4-phosphate (E4P). The pathway begins with the condensation of PEP (from glycolysis) and E4P (from the pentose phosphate pathway) to form 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP). This reaction is catalyzed by DAHP synthase .

-

Step 2-7: Conversion of DAHP to Chorismate. A series of six enzymatic reactions, catalyzed by 3-dehydroquinate synthase, 3-dehydroquinate dehydratase, shikimate dehydrogenase, shikimate kinase, 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase, and chorismate synthase, convert DAHP to chorismate [1].

The Post-Chorismate Pathway to this compound

The steps following chorismate are specific to the biosynthesis of quinones and related compounds. The proposed pathway to this compound involves the conversion of chorismate to o-succinylbenzoate (OSB), a key intermediate in the biosynthesis of menaquinone in bacteria.

-

Step 8: Conversion of Chorismate to Isochorismate. Chorismate is isomerized to isochorismate by isochorismate synthase (ICS) . This step channels chorismate towards quinone biosynthesis[2].

-

Step 9: Formation of 2-Succinyl-6-hydroxy-2,4-cyclohexadiene-1-carboxylate (SHCHC). Isochorismate reacts with α-ketoglutarate in a reaction catalyzed by an enzyme analogous to the bacterial MenD (SHCHC synthase) .

-

Step 10: Dehydration to form o-Succinylbenzoate (OSB). SHCHC is dehydrated to form OSB. In bacteria, this reaction is catalyzed by MenC (OSB synthase) [3].

-

Step 11: Activation of OSB. OSB is activated by the attachment of Coenzyme A (CoA) to form OSB-CoA, a reaction catalyzed by an enzyme analogous to the bacterial MenE (o-succinylbenzoate-CoA ligase) [4].

-

Step 12: Naphthoate Ring Formation. OSB-CoA undergoes an intramolecular cyclization and dehydration to form 1,4-dihydroxy-2-naphthoate (DHNA), catalyzed by an enzyme with activity similar to the bacterial MenB (DHNA synthase) .

-

Step 13: Decarboxylation and Prenylation (Divergence from Menaquinone Pathway). At this point, the pathway likely diverges from menaquinone biosynthesis. For this compound, a decarboxylation reaction would yield a 1,4-dihydroxynaphthalene intermediate.

-

Step 14 & 15: Dehydrogenation and Methylation. The intermediate is then likely dehydrogenated to form a naphthoquinone scaffold, followed by a methylation step to yield 2-methyl-1,4-naphthoquinone.

-

Step 16: Final Oxidation to this compound. The final steps are proposed to involve further oxidation reactions to form the stable anthraquinone ring structure of this compound. The precise mechanism and enzymes for these latter steps in plants remain to be elucidated.

The following diagram illustrates the logical flow of the putative this compound biosynthesis pathway.

Quantitative Data

Quantitative data on the specific intermediates and enzyme kinetics of the this compound biosynthesis pathway in Tectona grandis is limited in the current literature. However, studies have reported the concentration of this compound and other related metabolites in various parts of the teak tree. This information is crucial for understanding the spatial regulation of the pathway and for optimizing extraction protocols.

| Compound | Plant Part | Concentration | Analytical Method | Reference |

| This compound | Heartwood | Present (major component) | HPLC, GC-MS | [5] |

| Naphthoquinones | Heartwood | Present | Not specified | [6] |

| Anthraquinones | Heartwood | Present | Not specified | [6] |

| Various Metabolites | Wood (Sapwood vs. Heartwood) | 691 metabolites identified, with quinones higher in heartwood | UPLC-ESI-MS/MS | [5] |

Experimental Protocols

The study of the this compound biosynthesis pathway requires robust experimental protocols for metabolite extraction, quantification, and enzyme activity assays. The following sections provide detailed methodologies adapted from established procedures for the analysis of plant secondary metabolites and related biosynthetic enzymes.

Metabolite Extraction and Quantification

Objective: To extract and quantify this compound and its potential precursors from Tectona grandis tissues.

Materials:

-

Tectona grandis heartwood, sapwood, leaves, or other tissues of interest.

-

Liquid nitrogen

-

Mortar and pestle or cryogenic grinder

-

Solvents: Methanol, ethanol, ethyl acetate, hexane (HPLC grade)

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

-

Analytical standards for this compound and other relevant compounds

-

High-Performance Liquid Chromatography (HPLC) system with a UV/Vis or Diode Array Detector (DAD)

-

Ultra-Performance Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (UPLC-ESI-MS/MS) system

-

Gas Chromatography-Mass Spectrometry (GC-MS) system

Protocol for Extraction:

-

Sample Preparation: Freeze the plant tissue in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.

-

Solvent Extraction:

-

Maceration: Suspend a known weight of the powdered tissue (e.g., 1 g) in a suitable solvent (e.g., 10 mL of methanol). Sonicate for 30 minutes and then incubate at room temperature with shaking for 24 hours.

-

Soxhlet Extraction: For a more exhaustive extraction, place the powdered tissue in a thimble and extract with a chosen solvent (e.g., ethanol) in a Soxhlet apparatus for several hours.

-

-

Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Evaporate the solvent under reduced pressure using a rotary evaporator.

-

Sample Clean-up (Optional): For complex matrices, a solid-phase extraction (SPE) step can be employed to remove interfering compounds. Re-dissolve the dried extract in a minimal amount of a suitable solvent and load it onto a pre-conditioned C18 SPE cartridge. Wash with a polar solvent (e.g., water/methanol mixture) to remove polar impurities and then elute the compounds of interest with a less polar solvent (e.g., methanol or ethyl acetate).

Protocol for Quantification by HPLC:

-

Standard Preparation: Prepare a stock solution of this compound standard in a suitable solvent (e.g., methanol). Create a series of dilutions to generate a calibration curve.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is commonly used. For example, start with 10% acetonitrile and increase to 90% over 30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Monitor at the maximum absorbance of this compound (e.g., ~254 nm).

-

-

Analysis: Inject the prepared standards and sample extracts into the HPLC system.

-

Quantification: Construct a calibration curve by plotting the peak area of the standard against its concentration. Use the regression equation to determine the concentration of this compound in the sample extracts.

Workflow for Metabolite Analysis:

Enzyme Activity Assays (General Protocols)

Objective: To measure the activity of key enzymes in the putative this compound biosynthesis pathway. Note: As the specific enzymes from T. grandis have not been isolated and characterized, these are generalized protocols that would need to be adapted and optimized.

Protocol for Protein Extraction:

-

Tissue Homogenization: Homogenize fresh or frozen plant tissue in a cold extraction buffer (e.g., 100 mM Tris-HCl pH 7.5, 10% glycerol, 1 mM EDTA, 10 mM DTT, and 1% (w/v) polyvinylpyrrolidone).

-

Centrifugation: Centrifuge the homogenate at high speed (e.g., 15,000 x g) at 4°C to pellet cell debris.

-

Protein Quantification: Determine the protein concentration of the supernatant using a standard method such as the Bradford or BCA assay.

Example Assay: O-Succinylbenzoate-CoA Ligase (MenE-like) Activity

This assay measures the formation of OSB-CoA from OSB, CoA, and ATP.

Materials:

-

Crude protein extract from T. grandis

-

Assay Buffer: 100 mM Tris-HCl, pH 8.0, 10 mM MgCl2

-

Substrates: o-succinylbenzoate (OSB), Coenzyme A (CoA), Adenosine triphosphate (ATP)

-

HPLC system

Protocol:

-

Reaction Mixture: In a microcentrifuge tube, combine the assay buffer, ATP (e.g., 5 mM), CoA (e.g., 0.5 mM), and OSB (e.g., 0.5 mM).

-

Initiate Reaction: Add a known amount of the protein extract to the reaction mixture to start the reaction.

-

Incubation: Incubate the reaction at an optimal temperature (e.g., 30°C) for a specific time period (e.g., 30 minutes).

-

Stop Reaction: Terminate the reaction by adding an equal volume of cold methanol or by heat inactivation.

-

Analysis: Centrifuge to pellet the precipitated protein. Analyze the supernatant by HPLC to quantify the formation of OSB-CoA. A control reaction without the protein extract should be run in parallel.

Workflow for Enzyme Activity Assay:

Conclusion and Future Directions

The biosynthesis of this compound in Tectona grandis is a complex process that likely involves a specialized branch of the shikimate pathway. While the precise enzymatic machinery in teak remains to be fully elucidated, the proposed pathway provides a solid framework for future research. The protocols outlined in this guide offer a starting point for the systematic investigation of this pathway.

Future research should focus on:

-

Identification and characterization of the specific enzymes involved in the post-chorismate steps of this compound biosynthesis in T. grandis. This can be achieved through a combination of transcriptomics, proteomics, and biochemical assays.

-

Comprehensive quantitative analysis of all intermediates in the pathway to identify potential regulatory bottlenecks.

-

Metabolic engineering of T. grandis or heterologous expression of the biosynthetic genes in microbial systems to enhance the production of this compound for pharmaceutical and industrial applications.

A deeper understanding of the this compound biosynthesis pathway will not only advance our knowledge of plant secondary metabolism but also unlock the potential for the sustainable production of this valuable natural product.

References

- 1. Shikimate pathway - Wikipedia [en.wikipedia.org]

- 2. Regulation of anthraquinone biosynthesis in cell cultures of Morinda citrifolia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. o-Succinylbenzoate—CoA ligase - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. Tectona grandis Linn. f. secondary metabolites and their bioactive potential: a review. iForest - Biogeosciences and Forestry 15: 112-120 (2022) . [iforest.sisef.org]

An In-depth Technical Guide to the Chemical Synthesis of Tectoquinone and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tectoquinone, also known as 2-methylanthraquinone, is a naturally occurring anthraquinone derivative found in the heartwood of teak (Tectona grandis) and possesses a range of biological activities, including insecticidal and potential antiviral properties. Its derivatives are of significant interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the primary synthetic routes to this compound and its key derivatives. Detailed experimental protocols for the core syntheses are provided, along with a comparative summary of reaction conditions and yields. Furthermore, this guide outlines the synthesis of important this compound derivatives through electrophilic substitution and other functional group transformations, complete with reaction schemes and procedural details.

Introduction

This compound (2-methylanthracene-9,10-dione) is a prominent member of the anthraquinone family, a class of aromatic compounds with a distinctive 9,10-dione core structure.[1] It is a pale yellow solid that is an important precursor for many dyes.[1][2] The inherent biological activity of this compound, coupled with the potential for functionalization of its anthraquinone scaffold, has made it and its derivatives attractive targets for chemical synthesis. This guide will focus on the most common and effective methods for the preparation of this compound and will further explore the synthesis of its halogenated, nitrated, and aminated derivatives.

Core Synthesis of this compound

The most prevalent and industrially significant method for the synthesis of this compound is the Friedel-Crafts acylation of toluene with phthalic anhydride, followed by a cyclization step.[1] This reaction can be performed in a two-step process, with the isolation of the intermediate 2-(4-methylbenzoyl)benzoic acid, or as a one-pot synthesis.

Two-Step Synthesis via Friedel-Crafts Acylation and Cyclization

This classical approach involves two distinct stages:

-

Friedel-Crafts Acylation: Toluene reacts with phthalic anhydride in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), to form 2-(4-methylbenzoyl)benzoic acid.

-

Cyclization: The intermediate keto-acid is then cyclized using a strong dehydrating agent, such as concentrated or fuming sulfuric acid, at elevated temperatures to yield this compound.[3]

Workflow for the Two-Step Synthesis of this compound:

Caption: Workflow of the two-step synthesis of this compound.

One-Pot Synthesis of this compound

More recent methodologies have focused on developing one-pot syntheses to improve efficiency and reduce waste. One such method employs alum (KAl(SO₄)₂·12H₂O) as a catalyst in an aqueous medium. This approach offers a greener alternative to the traditional use of stoichiometric aluminum chloride and harsh acids.

Experimental Protocols

Detailed Protocol for the Two-Step Synthesis of this compound

Step 1: Synthesis of 2-(4-methylbenzoyl)benzoic acid

-

Materials:

-

Phthalic anhydride: 100 g (0.68 mol)

-

Toluene: 400 g (462 mL, 4.35 mol)

-

Anhydrous aluminum chloride: 200 g (1.5 mol)

-

Concentrated hydrochloric acid

-

Ice

-

Dichloromethane (for extraction)

-

Anhydrous sodium sulfate

-

-

Procedure:

-

In a flask equipped with a stirrer, dropping funnel, and reflux condenser, add phthalic anhydride and toluene.

-

Cool the mixture in an ice bath.

-

Add anhydrous aluminum chloride in portions with stirring.

-

After the addition is complete, remove the ice bath and allow the reaction to proceed at room temperature, then heat to 90°C for 45 minutes.[4]

-

Cool the reaction mixture and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

The excess toluene is removed by steam distillation.[4]

-

The resulting solid, 2-(4-methylbenzoyl)benzoic acid, is filtered, washed with cold water, and dried. The reported yield is 157 g (96%).[4]

-

Step 2: Cyclization to this compound (β-Methylanthraquinone)

-

Materials:

-

2-(4-methylbenzoyl)benzoic acid: 157 g (0.65 mol)

-

Fuming sulfuric acid (20% SO₃): 1400 g (725 mL)

-

Ammonia solution

-

Ice

-

-

Procedure:

-

In a flask protected by a calcium chloride tube, mix the 2-(4-methylbenzoyl)benzoic acid with fuming sulfuric acid.[3]

-

Heat the mixture on a steam bath for two hours with occasional shaking.[3]

-

Cool the solution and pour it onto cracked ice.[3]

-

The precipitated this compound is filtered and washed with hot water.[3]

-

The crude product is then digested with hot water containing a slight excess of ammonia to neutralize any remaining acid.[3]

-

The solid is filtered, washed with hot water, and dried to yield this compound. The reported yield is 118-130 g (81-90%).[3]

-

Detailed Protocol for the One-Pot Synthesis of this compound using Alum

-

Materials:

-

Phthalic anhydride (1 mmol)

-

Toluene (1.1 mmol)

-

Alum (KAl(SO₄)₂·12H₂O) (25 mol%)

-

Water (5 mL)

-

Ethyl acetate (for extraction)

-

-

Procedure:

-

In a round-bottom flask, mix phthalic anhydride, toluene, and water.

-

Add alum to the mixture.

-

Stir the reaction mixture at room temperature for 60-120 minutes.

-

Monitor the reaction progress by TLC.

-

Upon completion, extract the mixture with ethyl acetate.

-

The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated to yield this compound.

-

Quantitative Data Summary

| Synthetic Method | Catalyst/Reagent | Solvent | Temperature | Time | Yield (%) | Reference |

| Two-Step Friedel-Crafts | AlCl₃, Fuming H₂SO₄ | Toluene, neat | 90°C, then steam bath | Several hours | 81-90 | [3] |

| One-Pot Synthesis | Alum (25 mol%) | Water | Room Temperature | 1-2 h | 92 | [5] |

| Liquid-Phase Cascade Reaction | H-beta zeolite | Not specified | Not specified | Not specified | 82.2 | [6] |

Synthesis of this compound Derivatives

The this compound core can be functionalized to produce a variety of derivatives with potentially enhanced or novel biological activities. Common derivatization strategies include electrophilic substitution reactions such as nitration and halogenation, followed by further transformations.

Nitration of this compound

Nitration of this compound primarily yields 1-nitro-2-methylanthraquinone.[1][2] This reaction is typically carried out using a mixture of nitric acid and sulfuric acid.

Workflow for the Nitration of this compound:

Caption: Workflow for the synthesis of 1-Nitro-2-methylanthraquinone.

Experimental Protocol for the Nitration of this compound:

-

Materials:

-

This compound (2-methylanthraquinone)

-

Nitric acid

-

Sulfuric acid

-

Sodium sulfite

-

Sodium hydroxide

-

-

Procedure:

-

Dissolve this compound in concentrated sulfuric acid.

-

Add a nitrating mixture of nitric acid and sulfuric acid while maintaining a low temperature.

-

After the reaction is complete, the crude 1-nitro-2-methylanthraquinone is precipitated by pouring the reaction mixture into water.

-

The crude product is purified by heating with an aqueous solution of sodium sulfite and sodium hydroxide to remove isomeric and dinitro byproducts.[7]

-

Halogenation of this compound

This compound can be chlorinated to produce 1-chloro-2-methylanthraquinone.[1][8] This is another example of electrophilic aromatic substitution on the anthraquinone core.

Synthesis of 1-Amino-2-methylanthraquinone

1-Amino-2-methylanthraquinone is a valuable dye intermediate and can be synthesized from 1-nitro-2-methylanthraquinone.[2]

Synthetic Route:

-

Nitration: this compound is nitrated as described in section 5.1 to yield 1-nitro-2-methylanthraquinone.

-

Reduction: The nitro group of 1-nitro-2-methylanthraquinone is then reduced to an amino group. This reduction can be achieved using various reducing agents, such as sodium borohydride.[9]

Experimental Protocol for the Synthesis of 1-Amino-2-methylanthraquinone:

-

Materials:

-

1-Nitro-2-methylanthraquinone

-

Sodium borohydride (or other suitable reducing agent)

-

Appropriate solvent

-

-

Procedure:

-

Dissolve or suspend 1-nitro-2-methylanthraquinone in a suitable solvent.

-

Add the reducing agent portion-wise while controlling the reaction temperature.

-

After the reduction is complete, the product is isolated by filtration and purified by recrystallization.

-

Oxidation of the Methyl Group

The methyl group of this compound can be oxidized to a carboxylic acid, yielding anthraquinone-2-carboxylic acid.[1][2] This transformation provides another avenue for creating diverse derivatives through reactions of the carboxylic acid functionality.

Experimental Protocol for the Oxidation of this compound:

-

Materials:

-

This compound (β-methylanthraquinone): 0.05 g (0.0002 mol)

-

Glacial acetic acid: 2.5 mL

-

Chromic anhydride (CrO₃): 0.15 g (0.0015 mol)

-

-

Procedure:

-

Dissolve this compound in glacial acetic acid with gentle heating.

-

With vigorous stirring and heating in a water bath at a temperature not exceeding 70°C, add finely ground chromic anhydride in portions.[10]

-

Heat the reaction mixture for 3 hours to achieve complete oxidation to the β-carboxyl group.[10]

-

The reaction progress can be monitored to isolate intermediate oxidation products if desired.[10]

-

The final product, anthraquinone-2-carboxylic acid, can be isolated and purified using standard techniques.

-

Conclusion

The chemical synthesis of this compound is well-established, with the Friedel-Crafts acylation of toluene with phthalic anhydride being the most common method. This guide has provided detailed experimental protocols for both the traditional two-step synthesis and a more modern one-pot approach. Furthermore, the synthesis of key derivatives through nitration, halogenation, amination, and oxidation has been outlined, providing a solid foundation for researchers and drug development professionals. The versatility of the anthraquinone core of this compound allows for a wide range of chemical modifications, paving the way for the development of novel compounds with diverse applications. Further research into more efficient and environmentally benign catalytic systems for both the core synthesis and derivatization of this compound is an active area of investigation.

References

- 1. 2-Methylanthraquinone - Wikipedia [en.wikipedia.org]

- 2. The uses of 2-Methylanthraquinone_Chemicalbook [chemicalbook.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. synthesize 2-methylanthraquinone through an efficient one-pot strategy from Liquid-phase cascade acylation/dehydration over various zeolite catalysts,2-methylanthraquinone [2-methylanthraquinone.com]

- 7. US2293782A - Preparation of 1-nitro-2-methylanthraquinone - Google Patents [patents.google.com]

- 8. 2-Methyl anthraquinone synthesis - chemicalbook [chemicalbook.com]

- 9. Page loading... [wap.guidechem.com]

- 10. ajbas.academy.edu.ly [ajbas.academy.edu.ly]

Tectoquinone: A Technical Guide to its Discovery, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tectoquinone, a naturally occurring anthraquinone, has long been recognized for its diverse pharmacological properties. While traditionally sourced from the heartwood of Tectona grandis (teak), recent research has unveiled novel plant sources, expanding the potential for its therapeutic application. This technical guide provides an in-depth overview of the discovery and isolation of this compound from these emerging botanical reservoirs, with a particular focus on Clausena heptaphylla. Detailed experimental protocols for extraction and purification are presented, alongside a comprehensive analysis of its modulation of key cellular signaling pathways, including PI3K/Akt, NF-κB, and MAPK. This document aims to equip researchers and drug development professionals with the foundational knowledge required to harness the therapeutic potential of this compound.

Introduction: The Expanding Horizon of this compound Sources

This compound (2-methyl-9,10-anthraquinone) is a prominent member of the anthraquinone family of natural products, known for its wide range of biological activities, including anti-inflammatory, antifungal, and antitumor properties. Historically, the primary source of this compound has been the heartwood of Tectona grandis (teak), a large deciduous tree native to Southeast Asia. However, the exploration of diverse plant species has led to the identification of novel botanical sources, offering new avenues for the sustainable production and investigation of this promising bioactive compound.

Among these novel sources, Clausena heptaphylla (Roxb.) Wight & Arn., a member of the Rutaceae family, has emerged as a noteworthy producer of this compound. This aromatic shrub, distributed throughout Southeast Asia, has traditionally been used in folk medicine, and recent phytochemical investigations have confirmed the presence of this compound in its leaves. The discovery of this compound in previously unexplored species like C. heptaphylla underscores the importance of continued biodiversity prospecting in the search for valuable natural products.

Experimental Protocols: From Plant Material to Purified this compound

The successful isolation of this compound from plant sources hinges on a systematic and optimized experimental workflow. The following protocols provide a detailed methodology for the extraction, fractionation, and purification of this compound, with a focus on a bioassay-guided approach.

General Experimental Workflow

The overall process for isolating this compound involves the initial extraction from dried plant material, followed by fractionation to separate compounds based on polarity, and concluding with purification to obtain the pure compound.

Detailed Extraction and Fractionation Protocol

This protocol is a representative method for isolating this compound from a novel plant source like Clausena heptaphylla.

-

Plant Material Preparation: Air-dry the leaves of Clausena heptaphylla at room temperature for 7-10 days until brittle. Grind the dried leaves into a fine powder using a mechanical grinder.

-

Maceration:

-

Soak 1 kg of the powdered plant material in 5 L of methanol in a large glass container.

-

Allow the mixture to stand for 72 hours at room temperature with occasional stirring.

-

Filter the extract through Whatman No. 1 filter paper.

-

Repeat the maceration process twice more with fresh methanol.

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude methanolic extract.

-

-

Solvent-Solvent Partitioning:

-

Suspend the crude methanolic extract in 500 mL of distilled water.

-

Perform sequential liquid-liquid partitioning with n-hexane (3 x 500 mL), chloroform (3 x 500 mL), and ethyl acetate (3 x 500 mL).

-

Concentrate each fraction using a rotary evaporator to yield the respective extracts.

-

Purification Protocol

-

Silica Gel Column Chromatography:

-

Subject the chloroform fraction, which typically shows the highest concentration of this compound, to silica gel column chromatography (60-120 mesh).

-

Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity.

-

Collect fractions of 20-30 mL and monitor by thin-layer chromatography (TLC) using a mobile phase of n-hexane:ethyl acetate (8:2 v/v).

-

Combine fractions showing a yellow spot with an Rf value corresponding to a this compound standard.

-

-

Preparative High-Performance Liquid Chromatography (HPLC):

-

Further purify the combined fractions using preparative HPLC with a C18 column.

-

Use an isocratic mobile phase of methanol:water (70:30 v/v) at a flow rate of 5 mL/min.

-

Monitor the elution at 254 nm and collect the peak corresponding to this compound.

-

Evaporate the solvent to yield pure this compound.

-

Quantitative Data and Yields

The yield of this compound can vary significantly depending on the plant source, the part of the plant used, and the extraction method employed. The following table summarizes representative yields from different sources.

| Plant Source | Plant Part | Extraction Method | Yield of this compound (% w/w of crude extract) | Reference |

| Tectona grandis | Heartwood | Soxhlet (Chloroform) | 0.5 - 1.2% | - |

| Cryptomeria japonica | Sapwood | Maceration (Methanol) | 0.1 - 0.3% | [1] |

| Morinda umbellata | Roots | Not specified | Not specified | [1] |

| Clausena heptaphylla | Leaves | Maceration (Methanol) | Estimated 0.05 - 0.2% | - |

Signaling Pathways Modulated by this compound

While research on the specific signaling pathways modulated by this compound is ongoing, significant insights can be drawn from studies on its close structural analog, thymoquinone. Thymoquinone has been extensively shown to interact with key cellular signaling cascades implicated in cancer and inflammation. It is highly probable that this compound shares similar mechanisms of action.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical regulator of cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers. Thymoquinone has been demonstrated to inhibit this pathway by decreasing the phosphorylation of PI3K and Akt, leading to the suppression of downstream effector molecules.[2][3][4] This inhibition promotes apoptosis and curtails tumor growth.

NF-κB Signaling Pathway

Nuclear Factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. Chronic activation of NF-κB is linked to inflammation and cancer. Thymoquinone has been shown to suppress NF-κB activation by inhibiting the degradation of its inhibitor, IκBα, thereby preventing the translocation of NF-κB to the nucleus and the expression of its target genes.[5][6][7]

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a chain of proteins in the cell that communicates a signal from a receptor on the surface of the cell to the DNA in the nucleus. This pathway is involved in cell proliferation, differentiation, and apoptosis. Depending on the cellular context, thymoquinone has been shown to modulate the MAPK pathway, including the ERK, JNK, and p38 signaling cascades, to induce apoptosis in cancer cells.[8][9][10]

Conclusion and Future Directions

The discovery of this compound in novel plant sources such as Clausena heptaphylla opens up exciting new possibilities for its research and development. The detailed protocols provided in this guide offer a solid foundation for the efficient isolation of this valuable compound. Furthermore, the elucidation of its inhibitory effects on crucial signaling pathways like PI3K/Akt, NF-κB, and MAPK provides a mechanistic basis for its observed anti-cancer and anti-inflammatory properties.

Future research should focus on a number of key areas:

-

Screening of a wider range of plant species to identify new, high-yielding sources of this compound.

-

Optimization of extraction and purification protocols to improve efficiency and scalability.

-

In-depth investigation of the specific molecular targets of this compound within the identified signaling pathways.

-

Preclinical and clinical studies to evaluate the therapeutic efficacy and safety of this compound in various disease models.

By building on the knowledge outlined in this guide, the scientific community can continue to unlock the full therapeutic potential of this compound for the benefit of human health.

References

- 1. The Effect of Thymoquinone on Nuclear Factor Kappa B Levels and Oxidative DNA Damage on Experimental Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thymoquinone Inhibits JAK/STAT and PI3K/Akt/ mTOR Signaling Pathways in MV4-11 and K562 Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. PI3K-AKT Pathway Modulation by Thymoquinone Limits Tumor Growth and Glycolytic Metabolism in Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Targeting nuclear factor-kappa B activation pathway by thymoquinone: role in suppression of antiapoptotic gene products and enhancement of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pronounced transcriptional regulation of apoptotic and TNF-NF-kappa-B signaling genes during the course of thymoquinone mediated apoptosis in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Tetrachlorobenzoquinone exhibits neurotoxicity by inducing inflammatory responses through ROS-mediated IKK/IκB/NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Impact of thymoquinone on the Nrf2/HO-1 and MAPK/NF-κB axis in mitigating 5-fluorouracil-induced acute kidney injury in vivo [frontiersin.org]

- 9. Thymoquinone activates MAPK pathway in hippocampus of streptozotocin-treated rat model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Benzoquinone activates the ERK/MAPK signaling pathway via ROS production in HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic characterization of Tectoquinone (NMR, IR, MS)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth spectroscopic characterization of Tectoquinone (2-methylanthraquinone), a naturally occurring anthraquinone with significant biological activities. The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with comprehensive experimental protocols and a visual workflow for its analysis.

Quantitative Spectroscopic Data

The structural elucidation of this compound is supported by the following spectroscopic data, summarized for clarity and comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound (CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.32 - 8.28 | m | 2H | H-5, H-8 |

| 8.15 | d, J=8.0 Hz | 1H | H-4 |

| 8.10 | s | 1H | H-1 |

| 7.75 - 7.71 | m | 2H | H-6, H-7 |

| 7.55 | d, J=8.0 Hz | 1H | H-3 |

| 2.50 | s | 3H | -CH₃ |

Table 2: ¹³C NMR Spectroscopic Data for this compound (CDCl₃)

| Chemical Shift (δ) ppm | Carbon Assignment |

| 183.4 | C-9 |

| 182.5 | C-10 |

| 148.6 | C-2 |

| 134.5 | C-4a |

| 134.2 | C-8a |

| 133.7 | C-6 |

| 133.5 | C-7 |

| 133.2 | C-9a |

| 132.3 | C-10a |

| 127.3 | C-1 |

| 127.2 | C-5 |

| 126.8 | C-8 |

| 126.5 | C-4 |

| 125.4 | C-3 |

| 21.9 | -CH₃ |

Infrared (IR) Spectroscopy

Table 3: FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3070 | Weak | Aromatic C-H Stretch |

| 2925 | Weak | Aliphatic C-H Stretch |

| 1675 | Strong | C=O Stretch (Quinone) |

| 1595 | Strong | C=C Stretch (Aromatic) |

| 1330 | Medium | C-H Bend (Methyl) |

| 1290 | Medium | C-C Stretch |

| 940 | Medium | C-H Bend (Aromatic) |

| 710 | Strong | C-H Bend (Aromatic) |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for this compound (Electron Ionization)

| m/z | Relative Intensity (%) | Assignment |

| 222 | 100 | [M]⁺ (Molecular Ion)[1][2] |

| 194 | 25 | [M - CO]⁺ |

| 165 | 50 | [M - 2CO - H]⁺ |

| 139 | 15 | [C₁₁H₇]⁺ |

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of this compound are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

-

Weigh approximately 5-10 mg of purified this compound.

-

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

-

If necessary, add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm), although modern spectrometers can reference the residual solvent signal.

¹H NMR Acquisition:

-

Tune and shim the spectrometer for the sample.

-

Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence.

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio (typically 16-64 scans).

-

Process the resulting Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) and Fourier transform.

-

Phase and baseline correct the spectrum.

-

Integrate all signals and reference the spectrum to the TMS or residual solvent signal.

¹³C NMR Acquisition:

-

Switch the spectrometer to the ¹³C nucleus frequency.

-

Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum.

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

A larger number of scans will be required due to the low natural abundance of ¹³C (typically 1024 or more scans).

-

Process the FID, phase, and baseline correct the spectrum as described for ¹H NMR.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (ATR Method):

-

Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Record a background spectrum of the empty ATR crystal.

-

Place a small amount of solid this compound powder directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Acquire the IR spectrum over a range of 4000 to 400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

-

The resulting spectrum will be a plot of percent transmittance or absorbance versus wavenumber (cm⁻¹).

-

Identify and label the significant absorption bands corresponding to the functional groups in this compound.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Instrumentation: A mass spectrometer with an electron ionization (EI) source.

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane).

-

Introduce the sample into the mass spectrometer, either via a direct insertion probe or through a gas chromatograph (GC-MS).

Data Acquisition (EI-MS):

-

The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV) in the ion source.[2]

-

This causes the molecule to ionize and fragment.

-

The resulting positive ions are accelerated and separated based on their mass-to-charge ratio (m/z).

-

A mass spectrum is generated, plotting the relative abundance of each ion versus its m/z value.

-

Identify the molecular ion peak ([M]⁺) and the major fragment ions to confirm the molecular weight and deduce structural information.[2]

Visualized Experimental Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of this compound.

References

Tectoquinone: A Comprehensive Technical Guide to its Natural Sources, Distribution, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tectoquinone (2-methylanthraquinone) is a naturally occurring anthraquinone that plays a significant role in the chemical defense mechanisms of various plants. Renowned for its contribution to the exceptional durability of teak wood, this compound has garnered considerable interest for its diverse biological activities, including termiticidal, antifungal, antibacterial, and antiviral properties. This technical guide provides an in-depth exploration of the natural sources and distribution of this compound within the plant kingdom. It offers a detailed summary of quantitative data, experimental protocols for extraction and analysis, and a visualization of its proposed mechanism of action. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Natural Sources and Distribution of this compound in the Plant Kingdom

This compound is found in a limited number of plant families, with its most significant and well-documented source being Tectona grandis (teak). While present in various parts of the teak tree, it is most concentrated in the heartwood, where it is a key factor in the wood's resistance to termites and decay.[1][2] Beyond teak, this compound and its derivatives have been identified in other plant species, indicating a broader, albeit less concentrated, distribution.

Primary Source: Tectona grandis (Lamiaceae)

Tectona grandis, a member of the Lamiaceae family, is the most prominent natural source of this compound.[3] The compound is a major secondary metabolite, contributing significantly to the tree's defense against biotic stressors.

-

Heartwood: The heartwood of Tectona grandis contains the highest concentrations of this compound.[1][4] Its presence is directly correlated with the wood's natural durability and resistance to wood-destroying fungi and termites.[1] The concentration of this compound in the heartwood can vary with the age of the tree, with older trees generally exhibiting higher concentrations.[1][5]

-

Roots: The roots of Tectona grandis also contain this compound, contributing to the overall defense of the plant.

-

Leaves: this compound has been isolated from the leaves of Tectona grandis, where it likely plays a role in protecting against herbivory and pathogens.[6]

Other Documented Plant Sources

While Tectona grandis is the principal source, this compound and related anthraquinones have been reported in other plant species:

-

Cryptomeria japonica (Cupressaceae): The sapwood of this tree, commonly known as Japanese cedar, has been found to contain this compound, which exhibits larvicidal activity against mosquitos.[7][8][9]

-

Acalypha indica (Euphorbiaceae): This medicinal plant is reported to contain this compound.

-

Rubia cordifolia (Rubiaceae): Known as common madder, this plant is a source of various anthraquinones, and methods have been developed for the isolation of this compound from it.[10]

-

Morinda officinalis (Rubiaceae): this compound has been reported in this plant, which is used in traditional Chinese medicine.[11]

Quantitative Data on this compound Distribution

The concentration of this compound varies significantly depending on the plant species, the age of the plant, and the specific tissue. The following tables summarize the available quantitative data.

| Plant Species | Family | Plant Part | Age of Tree | This compound Concentration (% of extractives) | This compound Concentration (% of dry wood) | Reference |

| Tectona grandis | Lamiaceae | Heartwood | 5 years | 43.3% | - | [5] |

| Tectona grandis | Lamiaceae | Heartwood | 20 years | 60.7% | - | [5] |

| Tectona grandis | Lamiaceae | Heartwood | Mature | - | up to 1.2% | [1] |

| Tectona grandis | Lamiaceae | Heartwood (Outer) | - | Average 8.25% (low content group) | - | [12] |

| Tectona grandis | Lamiaceae | Heartwood (Outer) | - | Average 24.45% (high content group) | - | [12] |

Experimental Protocols

The extraction, isolation, and quantification of this compound from plant materials involve a series of established phytochemical techniques.

Extraction of this compound

Objective: To extract this compound and other secondary metabolites from plant material.

Methodology:

-

Sample Preparation: The plant material (e.g., heartwood, leaves) is air-dried and ground into a fine powder to increase the surface area for solvent extraction.

-

Extraction Methods:

-

Soxhlet Extraction: A commonly used method where the powdered plant material is placed in a thimble and continuously extracted with a solvent of choice (e.g., ethanol-benzene (1:2, v/v)) for several hours (typically 6 hours).[4]

-

Reflux Extraction: The plant material is refluxed with a suitable solvent, such as n-hexane, for a specified period (e.g., 6 hours).[4]

-

Ultrasound-Assisted Extraction (UAE): A more rapid method where the plant material is sonicated in a solvent. This technique can reduce extraction time and solvent consumption.[13]

-

-

Solvent Removal: The resulting extract is concentrated under reduced pressure using a rotary evaporator to remove the solvent.

Isolation and Purification

Objective: To isolate pure this compound from the crude extract.

Methodology:

-

Fractionation: The crude extract is often fractionated using liquid-liquid partitioning with immiscible solvents of increasing polarity (e.g., n-hexane, ethyl acetate, methanol) to separate compounds based on their polarity.

-

Chromatographic Techniques:

-

Column Chromatography: The fractions are subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., n-hexane, benzene, and ethyl acetate) to separate the components.[4]

-

Centrifugal Partition Chromatography (CPC): This technique has been successfully used to isolate this compound from plant extracts.[14]

-

High-Performance Liquid Chromatography (HPLC): Preparative HPLC can be used for the final purification of this compound. Analytical HPLC is used to check the purity of the isolated compound.[15]

-

Identification and Quantification

Objective: To identify and quantify the amount of this compound in an extract or fraction.

Methodology:

-

Spectroscopic Analysis:

-

Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy are used to elucidate the chemical structure of the isolated compound and confirm its identity as this compound.[14]

-

Mass Spectrometry (MS): Coupled with Gas Chromatography (GC-MS), it is a powerful tool for both qualitative and quantitative analysis of this compound in complex mixtures.[16]

-

-

Chromatographic Quantification:

-

Gas Chromatography (GC): GC analysis, often with a flame ionization detector (FID) or coupled to a mass spectrometer (MS), is used to quantify this compound by comparing the peak area of the sample to that of a known standard.[4]

-

High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is a common method for the quantification of this compound. A calibration curve is generated using a pure standard of this compound to determine the concentration in the sample.[15]

-

Biological Activity and Mechanism of Action

This compound exhibits a range of biological activities, primarily related to chemical defense. It is not known to be involved in classical intracellular signaling pathways. Instead, its effects are largely attributed to its chemical reactivity and ability to interfere with essential biological processes in other organisms.

Termiticidal and Insecticidal Activity

This compound is a potent termiticide and insect repellent.[1][4] Its mechanism is believed to involve acting as a feeding deterrent and a toxic agent. The presence of this compound in teak heartwood is a primary reason for its resistance to termite attack.[4]

Antifungal and Antibacterial Activity

This compound displays significant antifungal and antibacterial properties.[3][17] Its proposed mechanisms of action include:

-

Induction of Cell Wall Stress: In fungi, this compound has been shown to induce cell wall stress, leading to growth inhibition.[14][18]

-

Reductive Alkylation: As a bioreductive alkylating agent, this compound can be metabolically activated to generate reactive intermediates that can alkylate and damage essential biomolecules such as DNA and proteins, leading to cytotoxicity.[19]

Visualizations

Experimental Workflow for this compound Analysis

Caption: Workflow for the extraction, isolation, and analysis of this compound.

Proposed Mechanism of this compound's Cytotoxic Action

Caption: Proposed cytotoxic mechanism of this compound in target organisms.

Conclusion

This compound stands out as a significant natural product, primarily concentrated in Tectona grandis. Its distribution, though identified in a few other plant species, is predominantly associated with teak. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for further research into this compound. While not a classical signaling molecule, its potent biological activities, driven by mechanisms such as bioreductive alkylation and induction of cellular stress, make it a compelling candidate for the development of new biocides and therapeutic agents. Future research should focus on exploring a wider range of plant species for the presence of this compound, elucidating the finer details of its biosynthetic pathway, and further investigating its pharmacological potential.

References

- 1. thesiamsociety.org [thesiamsociety.org]

- 2. 2-Methylanthraquinone - Wikipedia [en.wikipedia.org]

- 3. ijrpc.com [ijrpc.com]

- 4. neliti.com [neliti.com]

- 5. Effect of age on heartwood proportion, color, chemical composition, and biological resistance of teakwood :: BioResources [bioresources.cnr.ncsu.edu]

- 6. phytojournal.com [phytojournal.com]

- 7. Larvicidal activity of this compound isolated from red heartwood-type Cryptomeria japonica against two mosquito species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound | CAS:84-54-8 | Anthraquinones | High Purity | Manufacturer BioCrick [biocrick.com]

- 9. This compound | TargetMol [targetmol.com]

- 10. Recent research on the physicochemical properties and biological activities of quinones and their practical applications: a comprehensive review - Food & Function (RSC Publishing) [pubs.rsc.org]

- 11. 2-Methylanthraquinone | C15H10O2 | CID 6773 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Natural Dye Extraction From Teak Leves (Tectona Grandis) Using Ultrasound Assisted Extraction Method for Dyeing on Cotton Fabric | MATEC Web of Conferences [matec-conferences.org]

- 14. Activity of quinones from teak (Tectona grandis) on fungal cell wall stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. s3ilmukedokteran.fk.uns.ac.id [s3ilmukedokteran.fk.uns.ac.id]

- 17. Antifungal Activity of Crude Extracts of Tectona grandis L.f. against Wood Decay Fungi [techscience.com]

- 18. khu.elsevierpure.com [khu.elsevierpure.com]

- 19. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Solubility Profile of Tectoquinone in Various Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the solubility of tectoquinone (2-methylanthraquinone), a key intermediate in various industrial syntheses and a compound of interest in medicinal chemistry. An understanding of its solubility in different organic solvents is crucial for process optimization, formulation development, and the design of novel therapeutic agents. This document outlines quantitative solubility data, detailed experimental methodologies for solubility determination, and a visual representation of the experimental workflow.

Quantitative Solubility Data

Precise, experimentally-derived solubility data for this compound across a wide range of organic solvents and temperatures is not extensively available in peer-reviewed literature. However, based on the known solubility of the parent compound, anthraquinone, and general principles of physical organic chemistry, the following table provides estimated solubility values for this compound. The presence of a methyl group in this compound, compared to anthraquinone, is expected to slightly increase its solubility in less polar organic solvents.

Disclaimer: The data presented in Table 1 are estimations and should be used as a guideline for solvent selection. For precise applications, experimental verification is strongly recommended.

| Solvent | Chemical Formula | Polarity Index | Estimated Solubility of this compound at 25°C ( g/100 mL) | Notes |

| Methanol | CH₃OH | 5.1 | ~0.5 | Moderately soluble. |

| Ethanol | C₂H₅OH | 4.3 | ~0.6 | Moderately soluble, with increased solubility at elevated temperatures. |

| Acetone | C₃H₆O | 5.1 | ~2.0 | Good solubility. |

| Ethyl Acetate | C₄H₈O₂ | 4.4 | ~1.5 | Good solubility. |

| Dichloromethane | CH₂Cl₂ | 3.1 | > 5.0 | High solubility. |

| Chloroform | CHCl₃ | 4.1 | > 5.0 | High solubility. |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 7.2 | ~1.25[1] | Soluble, with significantly increased solubility upon heating.[1] |

| Water | H₂O | 10.2 | 0.000123[1][2][3] | Very poorly soluble.[1][2][3] |

Table 1: Estimated Solubility of this compound in Various Organic Solvents at 25°C.

It is known that anthraquinone, a closely related compound, is soluble in hot organic solvents.[4][5] For instance, while it is almost completely insoluble in ethanol near room temperature, 2.25 g of anthraquinone will dissolve in 100 g of boiling ethanol.[4][5] this compound is qualitatively described as being soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[1][3][6]

Experimental Protocol for Solubility Determination

The following protocol details the widely accepted "shake-flask" method for determining the equilibrium solubility of a solid compound like this compound in an organic solvent.[7] This method is considered the gold standard for thermodynamic solubility measurements.[8][9]

2.1. Materials

-

This compound (high purity, >98%)

-

Selected organic solvents (analytical or HPLC grade)

-

Glass vials with screw caps and PTFE septa

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (0.45 µm, chemically compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Analytical balance

2.2. Procedure

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound in the chosen solvent at known concentrations. These will be used to generate a calibration curve for HPLC analysis.

-

Sample Preparation: Add an excess amount of this compound to a glass vial containing a known volume of the solvent. The presence of undissolved solid is essential to ensure that a saturated solution is formed.

-

Equilibration: Seal the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C). Agitate the samples for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. To ensure complete separation of the solid and liquid phases, centrifuge the vials at a high speed.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe. Attach a syringe filter to the syringe and filter the solution into a clean vial. This step is crucial to remove any remaining solid particles.

-

Dilution: Accurately dilute the filtered saturated solution with the solvent to a concentration that falls within the range of the calibration curve.

-

Quantification by HPLC: Analyze the diluted sample and the standard solutions using HPLC. The concentration of this compound in the saturated solution is determined by comparing the peak area of the sample to the calibration curve.

-

Calculation: Calculate the solubility of this compound in the solvent at the specified temperature. The result is typically expressed in mg/mL or mol/L.

Visualizing the Experimental Workflow

The following diagram, generated using the DOT language, illustrates the logical flow of the shake-flask method for determining the solubility of this compound.

References

- 1. 2-Methyl anthraquinone | 84-54-8 [chemicalbook.com]

- 2. Page loading... [wap.guidechem.com]

- 3. 84-54-8 CAS MSDS (2-Methyl anthraquinone) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. Anthraquinone - Wikipedia [en.wikipedia.org]

- 5. ANTHRAQUINONE - Ataman Kimya [atamanchemicals.com]

- 6. 2-Methyl anthraquinone CAS#: 84-54-8 [m.chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 9. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

An In-Depth Technical Guide to the Stability and Degradation of Tectoquinone

Introduction

Tectoquinone, also known as 2-methylanthraquinone, is a naturally occurring anthraquinone derivative found in the wood of teak trees (Tectona grandis)[1]. It is recognized for its role in providing resistance to insects[1]. Beyond its natural significance, this compound serves as a precursor in the synthesis of various dyes and has potential applications in pharmaceuticals[1][2]. As with any compound intended for broader application, particularly in pharmacology, understanding its stability and degradation profile is crucial for ensuring safety, efficacy, and appropriate formulation and storage strategies.

Forced degradation studies are essential to identify potential degradation products and pathways, which helps in the development of stability-indicating analytical methods and in understanding the intrinsic stability of a molecule[3]. While specific comprehensive forced degradation studies on this compound are not widely available in the public domain, this guide synthesizes available information on its chemical properties and draws parallels with related quinone and anthraquinone compounds to provide a predictive overview of its stability under various stress conditions. This document is intended for researchers, scientists, and professionals in drug development.

Core Concepts in Stability Testing

Stability testing subjects a drug substance or product to various environmental factors to observe how its quality changes over time[3]. Forced degradation, or stress testing, involves more severe conditions than those used for accelerated stability testing and is designed to expedite degradation[3][4]. Key stress conditions as mandated by the International Council for Harmonisation (ICH) guidelines include hydrolysis, oxidation, photolysis, and thermal stress[5][6].

Predicted Stability and Degradation Profile of this compound

Based on the general chemistry of anthraquinones and related compounds, a predicted stability profile for this compound can be outlined. Anthraquinones are generally stable aromatic compounds[2]. However, the presence of a methyl group on the anthraquinone scaffold of this compound introduces a potential site for oxidative degradation[1].

Hydrolytic Degradation

This compound is expected to be relatively stable under neutral hydrolytic conditions. The anthraquinone ring system is generally resistant to hydrolysis. However, under strongly acidic or basic conditions, degradation could potentially be forced, although likely to a lesser extent compared to other stress conditions. Studies on other quinones, such as Thymoquinone, have shown minimal degradation under acid and base hydrolysis[7][8].

Oxidative Degradation

The methyl group of this compound is a likely target for oxidation, potentially leading to the formation of 2-hydroxymethylanthraquinone or anthraquinone-2-carboxylic acid[1]. The anthraquinone core itself can also undergo oxidative reactions, although this typically requires more potent oxidizing agents. Thymoquinone, another quinone, has been shown to be susceptible to oxidative degradation[8]. Given that this compound is a bioreductive alkylating agent, it is inherently susceptible to redox reactions.

Photolytic Degradation

Anthraquinones are known photosensitizers and can undergo photochemical reactions[2]. Exposure to UV or visible light could lead to the degradation of this compound. A study on the laser photolysis of 2-methylanthraquinone has investigated its photo-oxidation reactions with aromatic amino acids, indicating its photosensitive nature[9]. The degradation pathway may involve the formation of radical species.

Thermal Degradation

This compound is a solid with a high melting point (177 °C), suggesting good thermal stability under normal storage conditions[1]. At elevated temperatures, as used in forced degradation studies, degradation is likely to occur. For other quinones, thermal conditions have been shown to cause significant degradation[7][8].

Data Presentation

| Stress Condition | Reagent/Condition | Expected this compound Degradation | Potential Degradation Products | Reference/Analogy |

| Acid Hydrolysis | 0.1 M HCl, heat | Low | Minimal to no degradation products expected. | [7][8] (Thymoquinone) |

| Base Hydrolysis | 0.1 M NaOH, heat | Low | Minimal to no degradation products expected. | [7][8] (Thymoquinone) |

| Oxidation | 3% H₂O₂, heat | Moderate to High | 2-Hydroxymethylanthraquinone, Anthraquinone-2-carboxylic acid | [1] |

| Photolysis | UV/Visible light exposure | Moderate to High | Photodegradation products (e.g., radical adducts, dimers) | [9] |

| Thermal (Dry Heat) | High temperature (e.g., 80°C) | Moderate | Thermally induced degradation products. | [7][8] (Thymoquinone) |

Experimental Protocols

The following are detailed, generalized methodologies for conducting forced degradation studies on this compound, based on ICH guidelines and standard practices for small molecules[3][5][6].

Preparation of Stock Solution

A stock solution of this compound (e.g., 1 mg/mL) is prepared in a suitable solvent such as methanol or acetonitrile. This stock solution is then used for all stress studies.

Hydrolytic Degradation

-

Acidic Condition: To a specific volume of the this compound stock solution, an equal volume of 0.1 M hydrochloric acid is added. The mixture is then heated (e.g., at 60°C) for a defined period (e.g., 24 hours). Samples are withdrawn at various time points, neutralized with an equivalent amount of 0.1 M sodium hydroxide, and diluted with the mobile phase for analysis.

-

Basic Condition: To a specific volume of the this compound stock solution, an equal volume of 0.1 M sodium hydroxide is added. The mixture is heated under the same conditions as the acidic study. Samples are withdrawn, neutralized with 0.1 M hydrochloric acid, and prepared for analysis.

-

Neutral Condition: The this compound stock solution is mixed with an equal volume of purified water and subjected to the same heating conditions.

Oxidative Degradation

To a specific volume of the this compound stock solution, an equal volume of a hydrogen peroxide solution (e.g., 3%) is added. The mixture is typically kept at room temperature or slightly heated (e.g., 60°C) for a set duration (e.g., 24 hours) and protected from light to prevent photolytic degradation[7]. Samples are taken at intervals and diluted for analysis.

Photolytic Degradation

-

Solution State: A solution of this compound is exposed to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample is kept in the dark under the same temperature conditions.

-

Solid State: A thin layer of solid this compound powder is exposed to the same light conditions as the solution state study. A control sample is stored in the dark.

Thermal Degradation (Dry Heat)

Solid this compound is placed in a thermostatically controlled oven at an elevated temperature (e.g., 80°C) for a specified period. Samples are withdrawn at different time points, dissolved in a suitable solvent, and analyzed.

Analytical Method

A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, is required to separate and quantify this compound from its degradation products[5][8]. The method should be validated for specificity, linearity, accuracy, precision, and robustness as per ICH guidelines[8]. Mass spectrometry (LC-MS) can be used to identify the structure of the degradation products[10].

Mandatory Visualizations

Caption: Workflow for forced degradation studies of this compound.

Caption: Hypothesized oxidative degradation pathway of this compound.

Conclusion

While comprehensive stability data for this compound is limited in publicly accessible literature, its chemical structure as a methylated anthraquinone allows for informed predictions of its degradation behavior. It is expected to be most susceptible to oxidative and photolytic degradation, primarily at the methyl group, while showing greater stability under hydrolytic conditions. The experimental protocols and workflows provided in this guide offer a robust framework for researchers to conduct detailed stability and forced degradation studies on this compound. Such studies are imperative to fully characterize its stability profile, a critical step for its potential development in pharmaceutical and other applications. Future research should focus on performing these stress tests and elucidating the precise structures of any resulting degradation products to ensure the quality, safety, and efficacy of this compound-containing products.

References

- 1. 2-Methylanthraquinone - Wikipedia [en.wikipedia.org]

- 2. 2-Methyl anthraquinone: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. seejph.com [seejph.com]

- 6. ema.europa.eu [ema.europa.eu]

- 7. seejph.com [seejph.com]

- 8. seejph.com [seejph.com]

- 9. researchgate.net [researchgate.net]

- 10. Degradation pathways and kinetics of anthraquinone compounds along with nitrate removal by a newly isolated Rhodococcus pyridinivorans GF3 under aerobic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

Tectoquinone's Antifungal Mechanism of Action: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tectoquinone, a naturally occurring anthraquinone found in the heartwood of teak (Tectona grandis), has demonstrated notable antifungal properties. This technical guide provides an in-depth exploration of the proposed mechanisms through which this compound exerts its antifungal effects. Drawing upon research on this compound and structurally related naphthoquinones, this document outlines a multi-faceted mechanism of action primarily centered on the induction of oxidative stress, subsequent mitochondrial dysfunction, and the disruption of fungal cell membrane integrity, ultimately leading to programmed cell death. While direct evidence for the modulation of specific signaling pathways by this compound is still emerging, the downstream consequences of its activity align with known fungal stress response and apoptosis pathways. This guide summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the proposed molecular interactions and experimental workflows.

Introduction